molecular formula C16H15F2N3O2S2 B2834578 1-(2,5-difluorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}methanesulfonamide CAS No. 2310146-19-9

1-(2,5-difluorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}methanesulfonamide

Cat. No.: B2834578
CAS No.: 2310146-19-9
M. Wt: 383.43
InChI Key: IUYVOXSQVIQQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-difluorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluorophenyl group, a thiophene ring, and a pyrazole moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(2,5-difluorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}methanesulfonamide lies in its specific substitution pattern and the presence of both difluorophenyl and thiophene groups. This unique combination imparts specific chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2S2/c1-21-13(8-15(20-21)16-3-2-6-24-16)9-19-25(22,23)10-11-7-12(17)4-5-14(11)18/h2-8,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYVOXSQVIQQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNS(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.